(S)-(+)-2-Nonanol

Descripción general

Descripción

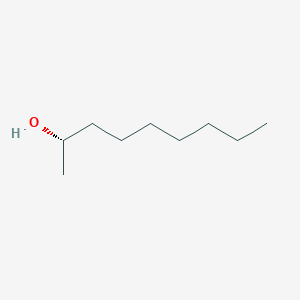

(S)-(+)-2-Nonanol is an organic compound classified as a secondary alcohol. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-(+)-enantiomer refers to the specific spatial arrangement of its atoms. This compound is known for its pleasant odor and is often used in the fragrance industry. Its molecular formula is C9H20O, and it is part of the larger family of nonanols.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Nonanol can be synthesized through several methods, including:

Reduction of Ketones: One common method involves the reduction of 2-nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether.

Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., nonylmagnesium bromide) reacts with formaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-nonanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions: (S)-(+)-2-Nonanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2-nonanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Further reduction can convert it to nonane using strong reducing agents.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

Substitution: SOCl2, phosphorus tribromide (PBr3), or hydrogen halides (HX).

Major Products:

Oxidation: 2-Nonanal

Reduction: Nonane

Substitution: 2-Chlorononane, 2-Bromononane

Aplicaciones Científicas De Investigación

(S)-(+)-2-Nonanol has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

Biology: It serves as a pheromone in certain insect species, making it useful in entomological studies.

Medicine: Research explores its potential as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavors and fragrances.

Mecanismo De Acción

The mechanism of action of (S)-(+)-2-Nonanol depends on its application:

As a Pheromone: It interacts with olfactory receptors in insects, triggering behavioral responses.

In Chemical Reactions: It acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions.

Comparación Con Compuestos Similares

®-(-)-2-Nonanol: The enantiomer of (S)-(+)-2-Nonanol, differing in spatial arrangement.

2-Nonanone: The ketone form, which can be reduced to this compound.

Nonane: The fully reduced form of this compound.

Uniqueness: this compound’s chiral nature and specific enantiomeric form make it unique compared to its racemic mixture or other non-chiral nonanols. Its specific interactions in biological systems and its use in asymmetric synthesis highlight its distinct properties.

Actividad Biológica

(S)-(+)-2-Nonanol is a chiral alcohol with significant biological activity, particularly in the fields of antimicrobial properties, olfactory response, and potential therapeutic applications. This article reviews the current understanding of its biological effects, supported by various studies and findings.

This compound, with the molecular formula C₉H₂₀O, is a primary alcohol that is part of the nonanol family. Its structure consists of a nine-carbon chain with a hydroxyl group (-OH) attached to the second carbon. This configuration contributes to its unique biological activities.

Antimicrobial Activity

Research has demonstrated that long-chain fatty alcohols, including this compound, exhibit antimicrobial properties against various pathogens. A study focusing on the antibacterial activity of long-chain alkanols reported that compounds with 9 to 10 carbon atoms showed significant inhibition against Mycobacterium smegmatis. The effectiveness increased with the length of the carbon chain up to a certain point, beyond which the activity decreased sharply .

Table 1: Antimicrobial Activity of Long-Chain Fatty Alcohols

| Compound | Carbon Chain Length | Zone of Inhibition (mm) |

|---|---|---|

| 1-Hexanol | 6 | 12 |

| 1-Heptanol | 7 | 15 |

| This compound | 9 | 20 |

| 1-Octanol | 8 | 18 |

| 1-Nonanol | 9 | 22 |

| 1-Decanol | 10 | 10 |

Olfactory Activity

This compound is also recognized for its role in olfactory perception. It has been shown to dominate olfactory mixtures, influencing how other odorants are perceived. A study indicated that after conditioning trials, this compound consistently overshadowed other components in mixed odor presentations, suggesting its strong olfactory salience .

Table 2: Olfactory Response Dominance

| Odorant | Response Percentage (After Conditioning) |

|---|---|

| This compound | 67% |

| 2-Octanone | 37% |

| Nonanal | Not significant |

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies suggest it exhibits selective cytotoxicity, being more harmful to cancerous cells than to normal human fibroblasts. For instance, in a study assessing various nonanols, this compound showed an IC₅₀ value indicating moderate cytotoxicity against breast cancer cell lines while sparing normal cells .

Table 3: Cytotoxicity of this compound

| Cell Line | IC₅₀ Value (µg/mL) |

|---|---|

| MCF-7 | 20.1 |

| Caco-2 | >200 |

| MRC-5 | >200 |

Case Studies and Research Findings

Several studies have highlighted the diverse applications and implications of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited bacterial growth in laboratory settings, suggesting its potential as a natural preservative or antimicrobial agent in food and pharmaceutical industries.

- Olfactory Processing : Research into olfactory processing indicates that this compound's dominance in mixed odorant scenarios could be leveraged in fragrance formulation and scent marketing strategies.

- Cancer Research : Investigations into its cytotoxic properties have opened pathways for further research into its use as a therapeutic agent against specific cancer types.

Propiedades

IUPAC Name |

(2S)-nonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDNVOAEIVQRFH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454911 | |

| Record name | (S)-(+)-2-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70419-06-6 | |

| Record name | (S)-(+)-2-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.